molecular formula C18H22N2O2 B2824957 Tert-butyl 4-(cyano(phenyl)methylene)piperidine-1-carboxylate CAS No. 1170054-42-8

Tert-butyl 4-(cyano(phenyl)methylene)piperidine-1-carboxylate

Cat. No. B2824957
CAS RN: 1170054-42-8
M. Wt: 298.386
InChI Key: MJSPRJGSOLUTIJ-UHFFFAOYSA-N
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Description

“Tert-butyl 4-(cyano(phenyl)methylene)piperidine-1-carboxylate” is a compound used as an intermediate in the manufacture of fentanyl, as well as various related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl and homofentanyl . It is an N-protected derivative of 4-anilinopiperidine which can be readily converted to fentanyl or related analogues in several straightforward synthetic steps .


Synthesis Analysis

The synthesis of “Tert-butyl 4-(cyano(phenyl)methylene)piperidine-1-carboxylate” involves the use of specific precursor chemicals. In 2017, two main precursors namely N-Phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP) were placed under international control . Since that time, traffickers have adapted their approach to use alternative precursor chemicals for fentanyl manufacture .


Molecular Structure Analysis

The molecular structure of “Tert-butyl 4-(cyano(phenyl)methylene)piperidine-1-carboxylate” can be found in various databases. For instance, the ChemSpider database provides information about the structure, properties, spectra, suppliers and links for this compound .


Chemical Reactions Analysis

“Tert-butyl 4-(cyano(phenyl)methylene)piperidine-1-carboxylate” can be manufactured via a variety of different synthesis methods, each of which involve the use of specific precursor chemicals . Since 2017, traffickers have adapted their approach to use alternative precursor chemicals for fentanyl manufacture .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is utilized as a key intermediate in the synthesis of various pharmaceuticals. For example, its derivatives have been explored in the synthesis of Vandetanib, highlighting its role in constructing complex molecular architectures (Min Wang et al., 2015).
  • Another study demonstrates its utility in generating important intermediates for small molecule anticancer drugs, further emphasizing its significance in medicinal chemistry (Binliang Zhang et al., 2018).

Applications in Material Science

  • Research has explored its applications in the development of corrosion inhibitors. A novel heterocyclic compound derived from tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate demonstrated significant anticorrosive properties for carbon steel in corrosive environments, underlining its potential in industrial applications (B. Praveen et al., 2021).

Drug Development and Synthesis

  • The compound serves as a precursor in the synthesis of biologically active molecules, such as crizotinib, indicating its importance in the development of therapeutic agents (D. Kong et al., 2016).
  • Additionally, it has been utilized in synthesizing derivatives with potential as intermediates for benzimidazole compounds, showcasing its versatility in organic synthesis (Liu Ya-hu, 2010).

Advanced Materials and Polymer Science

  • The molecule has also found applications in the synthesis of poly(1,4-phenylenevinylenes) containing carboxyl groups, highlighting its role in creating luminescent and water-soluble materials for potential use in electronic and optical devices (M. W. Wagaman & R. Grubbs, 1997).

properties

IUPAC Name

tert-butyl 4-[cyano(phenyl)methylidene]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-18(2,3)22-17(21)20-11-9-15(10-12-20)16(13-19)14-7-5-4-6-8-14/h4-8H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSPRJGSOLUTIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=C(C#N)C2=CC=CC=C2)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(cyano(phenyl)methylene)piperidine-1-carboxylate

Synthesis routes and methods

Procedure details

To tert-butyl 4-[cyano(phenyl)methyl]-4-hydroxypiperidine-1-carboxylate (1.8 g, 5.69 mmol) in pyridine (4 ml) was added SOCl2 (2.076 ml, 28.4 mmol) and the reaction was stirred for 10 min. The reaction mixture was concentrated in vacuo. The resulting crystalline solid was adsorbed onto silica gel and purified by silica gel chromatography in an Isco Companion. The desired fractions were combined and concentrated in vacuo. 1.18 g, 70% over two steps.
Name
tert-butyl 4-[cyano(phenyl)methyl]-4-hydroxypiperidine-1-carboxylate
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
2.076 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

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